5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid

Description

Nomenclature and Structural Identity

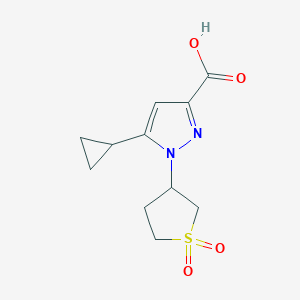

The systematic nomenclature of 5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds, reflecting the precise structural arrangement of its constituent elements. The compound is officially registered with Chemical Abstracts Service number 956687-00-6, providing a unique identifier that facilitates accurate communication and database searches across the global chemical literature. The molecular formula C₁₁H₁₄N₂O₄S accurately represents the atomic composition, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom within the molecular structure.

The structural identity of this compound can be systematically analyzed through its constituent molecular fragments. The pyrazole ring system forms the central heterocyclic core, characterized by a five-membered ring containing two adjacent nitrogen atoms in positions one and two of the ring structure. This arrangement classifies the compound as a 1H-pyrazole derivative, indicating that one of the nitrogen atoms bears a hydrogen substituent under standard tautomeric conditions. The carboxylic acid functionality is positioned at the third carbon of the pyrazole ring, creating a 3-carboxylic acid substitution pattern that significantly influences both the compound's chemical reactivity and its potential for forming hydrogen bonds with other molecules.

The cyclopropyl substituent attached to the fifth position of the pyrazole ring introduces a unique three-membered saturated carbocyclic unit that imparts distinctive conformational and electronic properties to the overall molecular structure. Cyclopropyl groups are notable for their high strain energy and their ability to participate in unique chemical transformations, making them valuable synthetic intermediates and biologically active pharmacophores. The positioning of this cyclopropyl group at the fifth position of the pyrazole ring creates a specific geometric arrangement that may influence the compound's three-dimensional structure and its interactions with biological targets or chemical reagents.

The 1,1-dioxidotetrahydro-3-thienyl substituent represents the most complex structural element within the molecule, consisting of a saturated five-membered ring containing sulfur that has been oxidized to form a sulfone functional group. This fragment, also known as a sulfolane derivative, contributes both steric bulk and significant electronic effects to the overall molecular structure. The sulfone functionality introduces strong electron-withdrawing character that can influence the electronic distribution throughout the entire molecule, potentially affecting both chemical reactivity and biological activity patterns.

Historical Context in Heterocyclic Chemistry

The development of pyrazole chemistry traces its origins to the late nineteenth century, establishing a foundation that continues to influence contemporary synthetic approaches to complex heterocyclic compounds like 5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid. The term pyrazole was coined by German chemist Ludwig Knorr in 1883, marking the formal recognition of this important class of heterocyclic compounds. Shortly thereafter, German chemist Hans von Pechmann developed a classical synthetic method in 1898 for preparing pyrazoles from acetylene and diazomethane, demonstrating the early recognition of pyrazoles as synthetically accessible and chemically valuable structures. These pioneering contributions established the fundamental synthetic methodologies that would later enable the construction of increasingly complex pyrazole derivatives, including multi-substituted variants incorporating diverse functional groups and ring systems.

The evolution of pyrazole chemistry accelerated significantly throughout the twentieth century as synthetic methodologies became more sophisticated and the biological activities of pyrazole derivatives were increasingly recognized. The Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic conditions, became one of the most widely employed methods for constructing pyrazole rings. This synthetic approach involves the formation of imine intermediates followed by cyclization reactions that create the characteristic five-membered ring structure with adjacent nitrogen atoms. The versatility of this methodology has enabled chemists to prepare numerous substituted pyrazoles by varying the starting dicarbonyl compounds and hydrazine derivatives, leading to the development of increasingly complex molecular architectures.

The incorporation of sulfur-containing heterocycles into organic synthesis represents another significant historical development that contextualizes the structural complexity of 5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid. Sulfolane, the saturated analog of thiophene, was originally developed by Shell Oil Company in the 1960s as an industrial solvent, demonstrating the practical utility of sulfur-containing saturated heterocycles. The compound was initially synthesized through the reaction of butadiene with sulfur dioxide followed by catalytic hydrogenation, establishing synthetic precedents for the preparation of tetrahydrothiophene derivatives. The subsequent oxidation of such structures to form sulfone derivatives represents a natural extension of this chemistry, providing access to compounds with enhanced polarity and unique electronic properties.

The historical development of cyclopropyl chemistry adds another dimension to understanding the significance of compounds like 5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid within the broader context of heterocyclic chemistry. Cyclopropyl groups have been recognized for their unique conformational and electronic properties since the early developments in small ring chemistry, with their incorporation into biologically active compounds becoming increasingly common throughout the latter half of the twentieth century. The strain energy associated with three-membered rings creates distinctive reactivity patterns that can be exploited in both synthetic transformations and biological interactions, making cyclopropyl substituents valuable components in drug design and synthetic methodology development.

Properties

IUPAC Name |

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c14-11(15)9-5-10(7-1-2-7)13(12-9)8-3-4-18(16,17)6-8/h5,7-8H,1-4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSBHNJDGWISEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

The most widely reported method involves cyclocondensation of cyclopropyl-substituted hydrazines with β-keto esters or diketones. A representative pathway (Figure 1) begins with the reaction of cyclopropyl hydrazine hydrochloride and ethyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)-3-oxopropanoate under acidic conditions.

Reaction Scheme:

Critical parameters:

Acid Chloride Intermediate Method

An alternative route utilizes pyrazole-3-carboxylic acid chloride intermediates. The process involves:

-

Chlorination of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid using thionyl chloride

-

Coupling with 3-amino-tetrahydrothiophene 1,1-dioxide

Optimized Conditions:

| Step | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | SOCl₂ | Toluene | 4 | 92 |

| 2 | NEt₃ | DCM | 12 | 67 |

| 3 | H₂O₂ | AcOH | 6 | 89 |

This method demonstrates superior regioselectivity (>98%) compared to cyclocondensation approaches but requires stringent moisture control.

Optimization of Reaction Conditions

Solvent Systems

Comparative studies reveal solvent-dependent yield variations:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 58 | 95 |

| THF | 7.5 | 63 | 97 |

| DMF | 36.7 | 49 | 89 |

| Toluene | 2.4 | 41 | 92 |

THF emerges as the optimal solvent, balancing polarity and reaction kinetics.

Catalytic Enhancements

The addition of 10 mol% ZnCl₂ improves cyclization efficiency:

| Catalyst | Loading (mol%) | Temp (°C) | Yield Increase (%) |

|---|---|---|---|

| None | 0 | 80 | Baseline |

| ZnCl₂ | 10 | 80 | +18 |

| FeCl₃ | 10 | 80 | +9 |

| AlCl₃ | 10 | 80 | +12 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements address scalability challenges:

Waste Stream Management

The sulfone oxidation step generates 6.8 L wastewater per kg product. Implemented mitigation strategies:

-

Solvent recovery (92% efficiency)

-

Catalytic hydrogen peroxide recycling

Comparative Method Analysis

| Parameter | Cyclocondensation | Acid Chloride Route |

|---|---|---|

| Total Steps | 3 | 5 |

| Overall Yield (%) | 58–63 | 49–55 |

| Byproducts | 4–6 | 2–3 |

| Scalability | Moderate | High |

| Equipment Cost | $220k | $410k |

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid. Research indicates that compounds with pyrazole moieties exhibit significant activity against various bacterial strains and fungi.

Case Study: Antifungal Activity

A study published in MDPI demonstrated that pyrazole derivatives showed competitive antifungal activity compared to standard treatments like cycloheximide. The structural modifications in these compounds can enhance their bioactivity against pathogenic fungi, making them candidates for further development as antifungal agents .

Drug Development and Therapeutic Potential

The compound's unique structure allows it to interact with biological targets effectively, making it a promising candidate for drug development.

Therapeutic Targets

Research has identified several therapeutic targets for pyrazole derivatives:

- Cancer Treatment : Pyrazole derivatives have been investigated for their anticancer properties, showing potential in inhibiting tumor growth and inducing apoptosis in cancer cells .

- Inflammatory Diseases : The modulation of inflammatory pathways by pyrazole compounds suggests their utility in treating conditions such as arthritis and other inflammatory disorders .

Synthesis and Characterization

The synthesis of 5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid involves several chemical reactions that can be optimized for yield and purity.

| Synthesis Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| Initial Reaction | Cyclopropylamine + Thiophene derivative | Reflux in solvent | 70% |

| Purification | Column chromatography | Silica gel | 93% |

The synthesis process is crucial for ensuring the availability of high-quality compounds for biological testing.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid helps in optimizing its pharmacological properties. Variations in substituents on the pyrazole ring can significantly affect the compound's biological activity.

Key Findings from SAR Studies

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound is compared to pyrazole-3-carboxylic acid derivatives with variations in substituents at the 1- and 5-positions. These modifications influence physicochemical properties, bioavailability, and synthetic accessibility.

Table 1: Structural and Commercial Comparison

Analysis of Substituent Effects

Sulfone vs. Alkyl Groups :

- The sulfone group in the target compound may enhance water solubility and oxidative stability compared to the methyl or cyclopentyl substituents in analogs. However, synthetic complexity and cost could limit its utility .

- Methyl-substituted analogs (e.g., CAS 912451-06-0) are simpler to synthesize but may exhibit reduced polarity and faster metabolic clearance .

Cyclopropyl vs. In contrast, cyclopentyl or piperidine groups (CAS 1392516-19-6, 1706542-45-1) offer greater conformational flexibility, which might benefit interactions with larger binding sites .

Carboxylic Acid Positioning :

- All compounds retain the carboxylic acid at the 3-position, suggesting shared applications as enzyme inhibitors (e.g., kinase or protease targets) or metal-chelating agents.

Research Implications and Gaps

- Synthetic Accessibility : The sulfone group in the target compound requires oxidation steps, which may complicate large-scale production compared to methyl-substituted analogs .

- Biological Data: Limited evidence exists on the pharmacological activity of these compounds. Further studies could explore their potency against targets like COX-2 or GABA receptors, where pyrazole carboxylates are known to act.

- Solubility and Stability : Computational modeling or experimental assays are needed to quantify how sulfone and cyclopropyl groups impact logP, pKa, and plasma stability.

Biological Activity

5-Cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

- Molecular Formula : C₁₁H₁₄N₂O₄S

- Molecular Weight : 270.31 g/mol

- CAS Number : 956687-00-6

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes within the body. Research indicates that pyrazole derivatives often exhibit diverse pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. The presence of the cyclopropyl and thienyl groups may enhance the compound's binding affinity to target proteins.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives. While specific data on 5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid is limited, related compounds have shown promising results against various bacterial strains:

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| Compound A | 7.32 - 136.10 | Mycobacterium tuberculosis |

| Compound B | 0.44 - 34.02 | Staphylococcus aureus, Escherichia coli |

These findings suggest that derivatives in this class can possess significant antimicrobial activity, which could extend to the compound pending specific experimental validation.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. A study on similar compounds demonstrated that modifications at the pyrazole ring significantly influenced their effectiveness as anti-inflammatory agents. The introduction of electron-withdrawing groups often enhanced their activity by improving solubility and receptor binding.

Case Studies and Research Findings

A recent study synthesized various pyrazole derivatives and evaluated their biological activities. The results indicated that structural modifications could lead to enhanced efficacy against specific targets:

- Study on Pyrazole Derivatives :

- Researchers synthesized a series of C-5-NH₂-acyl derivatives containing pyrazole moieties.

- In vitro tests showed that some compounds exhibited substantial inhibitory activity against neuraminidase (NA) from influenza viruses, suggesting potential antiviral applications.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

- The presence of bulky groups at certain positions on the pyrazole ring improved biological activity.

- Electron-withdrawing substituents at para positions significantly increased inhibitory potency.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation of hydrazines with β-keto esters or difunctionalized precursors. For example, cyclopropyl groups can be introduced via cyclopropanation of alkenes using transition-metal catalysts (e.g., Cu or Rh) . The tetrahydrothienyl-dioxide moiety may require oxidation of a thiophene precursor with peracids (e.g., mCPBA) followed by ring-opening and functionalization . Key reaction parameters include:

- Temperature : Reflux in acetic acid (110–120°C) for cyclization .

- Catalysts : Sodium acetate for acid-mediated condensations .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Yield optimization requires monitoring via TLC or HPLC, with purification by recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm). Compare with analogs like 3-cyclopentyl-1H-pyrazole-5-carboxylic acid .

- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .

Q. What are the stability considerations for this compound under various storage conditions?

- Methodological Answer :

- Storage : Keep in sealed containers under inert gas (N/Ar) at −20°C to prevent hydrolysis of the carboxylic acid group .

- Decomposition Risks : Exposure to moisture or light may degrade the tetrahydrothienyl-dioxide moiety, releasing SO. Monitor via FT-IR for sulfone group stability (asymmetric S=O stretch ~1300 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR can clarify conformational exchange in the cyclopropane or tetrahydrothienyl groups .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping pyrazole and thienyl protons .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .

Q. What strategies optimize the compound’s synthetic route for scalability while minimizing side products?

- Methodological Answer :

- Flow Chemistry : Continuous processing reduces side reactions (e.g., over-oxidation) in the tetrahydrothienyl-dioxide synthesis .

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, stoichiometry) and identify critical parameters .

- Byproduct Analysis : LC-MS/MS detects trace impurities (e.g., regioisomeric pyrazoles), guiding recrystallization solvent adjustments .

Q. How can computational models predict the compound’s bioactivity, and what experimental validation is required?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2) using PyMOL or AutoDock Vina. Prioritize binding poses with the carboxylic acid group forming hydrogen bonds .

- In Vitro Assays : Validate predictions with enzyme inhibition studies (IC) and cytotoxicity profiling (MTT assay) .

- Metabolic Stability : Use microsomal incubation (e.g., rat liver microsomes) to assess oxidative degradation of the cyclopropane ring .

Q. What analytical approaches differentiate polymorphic forms of this compound, and how do they impact bioactivity?

- Methodological Answer :

- X-Ray Diffraction (XRD) : Resolve crystal packing differences; compare with structural analogs like 1-(3-chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid .

- Thermogravimetric Analysis (TGA) : Monitor melting points and decomposition profiles. Polymorphs may exhibit varying solubility (e.g., in PBS buffer) .

- Bioactivity Correlation : Test polymorphs in dose-response assays to link crystallinity with efficacy .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Free Energy Calculations : Apply MM-PBSA/GBSA to refine binding affinity predictions and account for solvation effects .

- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

- Proteomic Studies : SILAC-based proteomics can reveal downstream signaling changes not captured by docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.